molecular formula C12H10N6O2S2 B11050640 4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide

Cat. No. B11050640
M. Wt: 334.4 g/mol
InChI Key: ZBGRIXNTSDZSAK-UHFFFAOYSA-N
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Description

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and biology. The unique structure of this compound, which includes a pyrazine ring, a triazole ring, and a benzenesulfonamide group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Pyrazine and Triazole Rings: The pyrazine and triazole rings are coupled together using suitable reagents and conditions.

    Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the folate pathway in Mycobacterium tuberculosis, which is essential for the bacteria’s survival . The compound’s structure allows it to bind to and inhibit key enzymes involved in this pathway, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide is unique due to its combined pyrazine, triazole, and benzenesulfonamide structure. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. Its ability to inhibit the folate pathway in Mycobacterium tuberculosis sets it apart from other anti-tubercular agents .

properties

Molecular Formula

C12H10N6O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H10N6O2S2/c13-22(19,20)9-3-1-8(2-4-9)18-11(16-17-12(18)21)10-7-14-5-6-15-10/h1-7H,(H,17,21)(H2,13,19,20)

InChI Key

ZBGRIXNTSDZSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)C3=NC=CN=C3)S(=O)(=O)N

Origin of Product

United States

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